MFCD18320982
Description
However, based on the structural and methodological patterns observed in analogous compounds (e.g., CAS 1046861-20-4, CAS 54198-89-9, and CAS 1761-61-1), we infer that MFCD18320982 is likely a halogenated aromatic boronic acid or a heterocyclic derivative. Such compounds are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and agrochemicals .
Key inferred properties of this compound (assuming structural similarity to and ):
Properties
IUPAC Name |
2-chloro-6-(2-chloro-5-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-5-4-7(16)6-9(10)8-2-1-3-11(15)12(8)13(17)18/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYKJAZSPJZVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=CC(=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690491 | |
| Record name | 2',3-Dichloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-66-2 | |
| Record name | 2',3-Dichloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18320982” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:
Method 1: This method involves the use of specific reagents under controlled conditions to achieve the desired product.
Method 2: Another approach involves a different set of reagents and conditions, offering an alternative pathway to synthesize the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and maintain quality.
Chemical Reactions Analysis
Types of Reactions: “MFCD18320982” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in reduced products.
Substitution: This involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The reactions of “this compound” typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
“MFCD18320982” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “MFCD18320982” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This can result in various biological and chemical outcomes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings
Reactivity and Applications :
- This compound and its boronic acid analogs (e.g., CAS 1046861-20-4) exhibit high reactivity in cross-coupling reactions due to the electron-withdrawing effects of halogens (Br, Cl), which stabilize the boronate intermediate .
- Pyrimidine derivatives (e.g., CAS 54198-89-9) show superior solubility in DMSO, making them suitable for medicinal chemistry applications .
- Benzimidazole analogs (e.g., CAS 1761-61-1) demonstrate high yields (>98%) under green chemistry conditions using recyclable catalysts .
Biological Activity: Boronic acids like this compound are often BBB-permeable (Blood-Brain Barrier) but may lack P-gp substrate activity, reducing drug efflux risks .
Synthetic Efficiency :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
